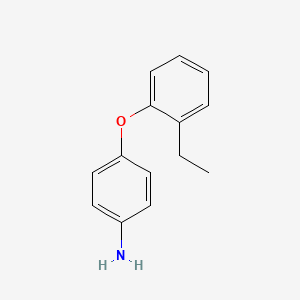

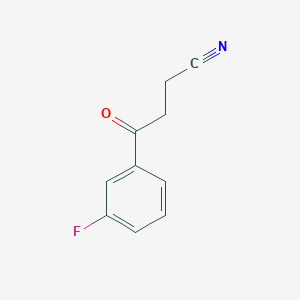

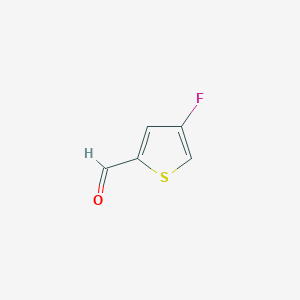

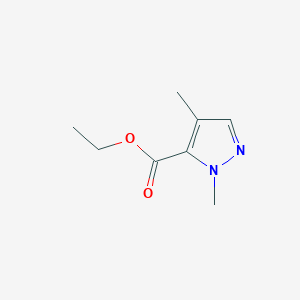

![molecular formula C9H7NO3S B1321476 4-Methoxybenzo[d]thiazole-2-carboxylic acid CAS No. 3507-48-0](/img/structure/B1321476.png)

4-Methoxybenzo[d]thiazole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxybenzo[d]thiazole-2-carboxylic acid is a heterocyclic organic compound that belongs to the benzo[d]thiazole family. It is a white crystalline powder that is commonly used in scientific research. The compound has a molecular formula of C10H7NO3S and a molecular weight of 225.23 g/mol.

Aplicaciones Científicas De Investigación

Anticancer Agent Development

A study by Lu et al. (2009) explored the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) agents, which showed improved antiproliferative activity against melanoma and prostate cancer cells. These compounds, derived from structural modifications of 2-arylthiazolidine-4-carboxylic acid amides, demonstrated anticancer activity through inhibition of tubulin polymerization.

Corrosion Inhibition

Chaitra et al. (2016) investigated the use of thiazole hydrazones, including 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid derivatives, as corrosion inhibitors for mild steel in acidic media. The study Chaitra et al. (2016) showed that these compounds act as mixed-type inhibitors, effectively suppressing both the anodic and cathodic processes of steel corrosion.

Widespread Biological Occurrence

White (1990) highlighted the widespread occurrence of a related compound, 2-acetylthiazole-4-carboxylic acid, in various organisms, including eukaryotes, archaebacteria, and eubacteria. This study White (1990) suggested the potential role of this compound as a previously undescribed coenzyme due to its reactive carbonyl group and high-level presence in these organisms.

Synthetic Methodology

Nguyen et al. (2006) developed a methodology for the regioselective synthesis of 3- and 6-substituted 2-methoxybenzoic acids Nguyen et al. (2006), demonstrating the utility of 4-methoxybenzo[d]thiazole-2-carboxylic acid in synthetic organic chemistry.

Asymmetric Esterification

Shiina and Nakata (2007) reported on the asymmetric esterification of free carboxylic acids, including 4-methoxybenzoic anhydride, using racemic alcohols Shiina & Nakata (2007). This study provided insights into the production of optically active carboxylic esters, highlighting the chemical versatility of this compound derivatives.

Chemopreventive Potential

The research by Arfan et al. (2018) on S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols Arfan et al. (2018) indicated significant cholinesterase inhibitory potential, suggesting potential applications in the field of neurodegenerative diseases.

Safety and Hazards

When handling 4-Methoxybenzo[d]thiazole-2-carboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Direcciones Futuras

The future directions for research on 4-Methoxybenzo[d]thiazole-2-carboxylic acid and related compounds could involve further exploration of their biological activities and potential applications in drug discovery . The synthetic strategies developed for related compounds could be used to access novel derivatives of this compound . These derivatives could then be evaluated for their biological activities, potentially leading to the development of new therapeutic agents .

Propiedades

IUPAC Name |

4-methoxy-1,3-benzothiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-5-3-2-4-6-7(5)10-8(14-6)9(11)12/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMAUPHPBMBEEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619050 |

Source

|

| Record name | 4-Methoxy-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3507-48-0 |

Source

|

| Record name | 4-Methoxy-2-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.